Triamterene D5

Description

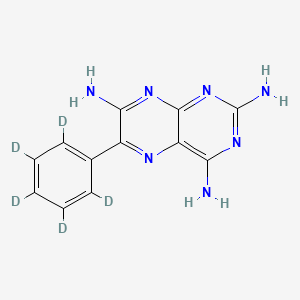

Structure

3D Structure

Propriétés

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLWPVRPXGIIP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of Triamterene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic, Triamterene. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled compound. Triamterene-d5 is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Triamterene in biological matrices.

Introduction

Triamterene is a diuretic that works by inhibiting the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron. This inhibition leads to a modest increase in sodium excretion and a decrease in potassium excretion. Triamterene is also known to be an inhibitor of the Takeda G-protein-coupled receptor 5 (TGR5). The deuteration of Triamterene to Triamterene-d5 provides a stable isotope-labeled version of the molecule, which is chemically identical to the parent drug but has a higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring accurate and precise quantification of Triamterene in complex biological samples.

Synthesis of Triamterene-d5

The synthesis of Triamterene-d5 is analogous to the synthesis of unlabeled Triamterene, with the key difference being the use of a deuterated starting material, specifically benzyl-d5 cyanide. The overall synthetic scheme involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl-d5 cyanide.

Synthesis of Starting Materials

2.1.1. Synthesis of 5-nitroso-2,4,6-triaminopyrimidine

This intermediate can be prepared by the nitrosation of 2,4,6-triaminopyrimidine. A common method involves dissolving 2,4,6-triaminopyrimidine in water and acetic acid, followed by the dropwise addition of a sodium nitrite solution at low temperatures.[1] The resulting pink or purple precipitate of 5-nitroso-2,4,6-triaminopyrimidine can be filtered, washed, and dried. An alternative one-pot synthesis involves the reaction of guanidine hydrochloride with malononitrile in the presence of sodium nitrite.[2]

2.1.2. Synthesis of Benzyl-d5 Cyanide

Benzyl-d5 cyanide is the critical deuterated starting material. It can be synthesized via a nucleophilic substitution reaction between benzyl-d5 chloride and sodium cyanide, a process known as the Kolbe nitrile synthesis.[3][4] The reaction is typically carried out in an alcoholic solvent. Purification is achieved by distillation under reduced pressure.

Synthesis of Triamterene-d5

The final step in the synthesis of Triamterene-d5 is the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl-d5 cyanide. This reaction is typically carried out in a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAC) in the presence of a base like sodium ethanolate or solid sodium hydroxide.[5] The reaction mixture is heated for several hours, and upon cooling, the crude Triamterene-d5 precipitates and can be collected by filtration.

Experimental Protocol: Synthesis of Triamterene-d5

-

To a reaction vessel, add 5-nitroso-2,4,6-triaminopyrimidine and N,N-dimethylacetamide (DMAC).

-

Add benzyl-d5 cyanide and a base (e.g., solid sodium hydroxide).

-

Stir the mixture at room temperature and then slowly add a solution of sodium ethanolate in ethanol.

-

After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for approximately 5 hours.

-

Cool the mixture to room temperature, which will cause the crude Triamterene-d5 to precipitate.

-

Filter the crude product and wash with a suitable solvent.

-

Recrystallize the crude product from a high-boiling solvent like DMAC to obtain pure Triamterene-d5.

-

Dry the final product under vacuum.

A patent for the synthesis of unlabeled Triamterene reports a yield of 85.7% with a purity of 99.64%. Similar yields can be expected for the deuterated analog.

Characterization of Triamterene-d5

The identity and purity of the synthesized Triamterene-d5 must be confirmed using various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Triamterene-d5 is presented in the table below.

| Property | Value |

| Chemical Name | 6-(phenyl-d5)-2,4,7-pteridinetriamine |

| Synonyms | 2,4,7-Triamino-6-(phenyl-d5)pteridine |

| Molecular Formula | C₁₂H₆D₅N₇ |

| Molecular Weight | 258.29 g/mol |

| Appearance | Yellow to dark yellow solid |

| Purity | >98% |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Data compiled from various commercial suppliers.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Triamterene-d5 is expected to show signals corresponding to the non-deuterated protons on the pteridine ring and the amino groups. The characteristic signals for the phenyl protons in unlabeled Triamterene (typically in the range of 7.4-7.6 ppm) will be absent in the spectrum of Triamterene-d5. The amino protons will likely appear as broad singlets.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all the carbon atoms in the molecule. The signals for the deuterated phenyl ring carbons will be observed, but their multiplicities may be affected by coupling to deuterium.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Triamterene-d5. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which should correspond to the calculated mass of C₁₂H₆D₅N₇. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. For quantitative analysis using Triamterene-d5 as an internal standard, multiple reaction monitoring (MRM) is often employed, monitoring a specific precursor-to-product ion transition.

Chromatographic Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of Triamterene-d5 and for its quantification in analytical methods.

Experimental Protocol: HPLC Analysis of Triamterene-d5 (Adapted from methods for unlabeled Triamterene)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is typically used. For example, a mobile phase of phosphate buffer (pH 3.5) and methanol (70:30 v/v) has been reported for the analysis of unlabeled Triamterene.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 245 nm is suitable for Triamterene and its deuterated analog.

-

Retention Time: The retention time for Triamterene-d5 will be very similar to that of unlabeled Triamterene under the same chromatographic conditions.

Biological Activity and Signaling Pathways

Triamterene exerts its pharmacological effects through the modulation of specific ion channels and receptors.

Epithelial Sodium Channel (ENaC) Inhibition

The primary mechanism of action of Triamterene is the blockade of the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal nephron. This inhibition reduces the reabsorption of sodium ions from the tubular fluid, leading to a diuretic effect.

Caption: Mechanism of ENaC inhibition by Triamterene-d5.

TGR5 Receptor Inhibition

Triamterene has also been identified as an inhibitor of the Takeda G-protein-coupled receptor 5 (TGR5), a receptor for bile acids that is involved in regulating energy homeostasis.

Caption: Inhibition of the TGR5 receptor by Triamterene-d5.

Conclusion

This technical guide has outlined the synthesis and characterization of Triamterene-d5. The synthetic route, leveraging the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl-d5 cyanide, is a robust method for producing this valuable stable isotope-labeled standard. The characterization data, obtained through a combination of spectroscopic and chromatographic techniques, is essential for confirming the identity, purity, and isotopic enrichment of the final product. For researchers in drug development and bioanalysis, Triamterene-d5 serves as an indispensable tool for the accurate and reliable quantification of Triamterene, contributing to a better understanding of its pharmacokinetics and metabolism.

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis and characterization of Triamterene-d5.

References

In-Depth Technical Guide to the Physicochemical Properties of Deuterated Triamterene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Triamterene, offering a comparative analysis with its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Introduction

Triamterene is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the nephron.[][2] This inhibition of sodium reabsorption leads to a mild diuretic effect and a reduction in potassium excretion.[3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of a drug.[5] This alteration can lead to a slower rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. This guide focuses on the key physicochemical characteristics of deuterated Triamterene, providing available quantitative data and outlining relevant experimental methodologies.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule. While extensive quantitative data for deuterated Triamterene is not widely available in publicly accessible literature, this section presents a comparison based on existing data for Triamterene and known general effects of deuteration.

Table 1: General Physicochemical Properties

| Property | Triamterene | Deuterated Triamterene (Triamterene-d5) |

| Molecular Formula | C₁₂H₁₁N₇ | C₁₂H₆D₅N₇ |

| Molecular Weight | 253.26 g/mol | 258.29 g/mol |

| Appearance | Odorless yellow powder or crystalline solid | Yellow to Dark Yellow Solid |

Table 2: Key Physicochemical Parameters

| Parameter | Triamterene | Deuterated Triamterene (Triamterene-d5) |

| Melting Point | 316 °C | >300°C (decomposition), 315°C |

| logP (Octanol-Water Partition Coefficient) | 0.98 | Data not available (expected to be slightly lower than Triamterene) |

| pKa | 6.2 | Data not available (expected to be slightly altered compared to Triamterene) |

| Solubility | Very slightly soluble in water (<0.1 mg/mL) | Slightly soluble in DMSO and Methanol |

Experimental Protocols

Detailed experimental protocols for the synthesis and physicochemical characterization of deuterated Triamterene are not extensively published. However, this section outlines the general methodologies that would be employed.

Synthesis of Deuterated Triamterene

The synthesis of deuterated Triamterene, such as Triamterene-d5 where the phenyl group is deuterated, would likely follow established synthetic routes for Triamterene with the use of a deuterated starting material. A plausible approach involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with a deuterated form of benzyl cyanide (phenyl-d5-acetonitrile) in the presence of a base like sodium methoxide.

General Synthetic Workflow:

Caption: General workflow for the synthesis of deuterated Triamterene.

The crude product would then be purified, typically by recrystallization, to yield the final deuterated compound. Characterization to confirm the structure and isotopic enrichment would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Physicochemical Properties

Standard analytical methods are used to determine the physicochemical properties of active pharmaceutical ingredients (APIs).

-

Melting Point: Determined using a melting point apparatus, often involving capillary methods or differential scanning calorimetry (DSC).

-

logP (Octanol-Water Partition Coefficient): Typically measured using the shake-flask method or chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

pKa: Determined by potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.

-

Solubility: Assessed by methods such as the equilibrium solubility method, where an excess of the compound is equilibrated with a solvent, followed by quantification of the dissolved compound.

Mechanism of Action and Metabolic Pathway

Triamterene's Inhibition of the Epithelial Sodium Channel (ENaC)

Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in the distal nephron. This blockage inhibits the reabsorption of sodium ions (Na⁺) from the tubular fluid into the cells. The reduced influx of positive charge into the cell decreases the electrochemical gradient that drives potassium (K⁺) secretion into the tubular fluid, thus leading to potassium retention.

References

A Comprehensive Technical Review of Triamterene Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the stable isotopes of Triamterene, with a primary focus on its deuterated form, Triamterene-d5. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Triamterene and Its Stable Isotopes

Triamterene is a potassium-sparing diuretic used in the management of edema and hypertension.[1][2] It functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney, leading to a modest increase in sodium and water excretion while conserving potassium.[1][3] The study of its pharmacokinetics and metabolism is crucial for optimizing its therapeutic use and minimizing potential side effects.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and to quantify their presence in biological matrices with high precision.[4] Deuterated compounds, in particular, are widely used as internal standards in mass spectrometry-based bioanalytical methods and as tracers in pharmacokinetic studies. Triamterene-d5 is a stable isotope-labeled version of Triamterene where five hydrogen atoms on the phenyl ring have been replaced with deuterium.

Physicochemical Properties of Triamterene and Triamterene-d5

A summary of the key physicochemical properties of both unlabeled Triamterene and its deuterated analog, Triamterene-d5, is presented in Table 1. This information is essential for the development of analytical methods and for understanding the drug's behavior in biological systems.

Table 1: Physicochemical Properties of Triamterene and Triamterene-d5

| Property | Triamterene | Triamterene-d5 | Reference(s) |

| IUPAC Name | 6-phenylpteridine-2,4,7-triamine | 6-(phenyl-d5)-2,4,7-pteridinetriamine | |

| Chemical Formula | C₁₂H₁₁N₇ | C₁₂H₆D₅N₇ | |

| Molecular Weight | 253.26 g/mol | 258.29 g/mol | |

| CAS Number | 396-01-0 | 1189922-23-3 | |

| Appearance | Odorless yellow powder or crystalline solid | Light yellow to yellow solid | |

| Melting Point | 316 °C | >300 °C (decomposes) | |

| Solubility | Very slightly soluble in water | Slightly soluble in DMSO and Methanol | |

| Purity (Typical) | - | ≥99% deuterated forms, >95% (HPLC) |

Synthesis and Characterization of Triamterene-d5

While Triamterene-d5 is commercially available from various suppliers, detailed experimental protocols for its synthesis are not publicly disclosed in the scientific literature and are considered proprietary information by the manufacturers. General approaches to the synthesis of deuterated aromatic compounds often involve methods such as acid- or metal-catalyzed hydrogen-deuterium exchange reactions on the parent molecule or the use of deuterated starting materials in a multi-step synthesis.

The characterization of Triamterene-d5 is crucial to confirm its identity, purity, and the extent of isotopic labeling. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Triamterene-d5 and to assess the degree of deuteration. The mass spectrum would be expected to show a molecular ion peak at an m/z value corresponding to the mass of the deuterated compound (approximately 258.3), which is 5 mass units higher than that of unlabeled Triamterene (253.3). Commercial suppliers often provide a certificate of analysis indicating the isotopic purity, which is determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific sites of isotopic labeling. In the ¹H NMR spectrum of Triamterene-d5, the signals corresponding to the protons on the phenyl ring would be absent or significantly reduced in intensity, confirming the successful deuteration at these positions. The signals for the amino and pteridine ring protons would remain. ¹³C NMR would show shifts consistent with the pteridine core and the deuterated phenyl ring. While commercial suppliers may have this data available upon request, it is not generally published in the scientific literature.

Applications of Triamterene Stable Isotopes

The primary application of Triamterene-d5 is as an internal standard for the quantitative analysis of Triamterene in biological samples (e.g., plasma, urine) by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its similar chemical and physical properties to the unlabeled drug ensure that it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection by the mass spectrometer, enabling accurate and precise quantification of the parent drug.

Another key application is its use as a tracer in pharmacokinetic and metabolic studies. By administering Triamterene-d5, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes. This allows for a safer and more detailed investigation of the drug's fate in the body.

Pharmacokinetics and Metabolism of Triamterene

Understanding the pharmacokinetics and metabolism of Triamterene is essential for interpreting studies that utilize its stable isotopes. Triamterene is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.1 to 1.5 hours. The bioavailability is approximately 52%, and it has a terminal half-life of about 255 minutes (4.25 hours).

The primary metabolic pathway of Triamterene is hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxytriamterene, which is then rapidly conjugated to form the pharmacologically active metabolite, 4'-hydroxytriamterene sulfate. This metabolic process is a key area of investigation where stable isotopes can provide significant insights.

Table 2: Pharmacokinetic Parameters of Triamterene in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Bioavailability | 52% | |

| Time to Peak Plasma Concentration (Tmax) | 1.1 - 1.5 hours | |

| Terminal Half-life (t½) | 255 ± 42 minutes | |

| Total Plasma Clearance | 4.4 ± 1.41 L/minute | |

| Major Metabolite | 4'-hydroxytriamterene sulfate | |

| Metabolite Half-life | 188 ± 70 minutes |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Triamterene and its metabolites are often specific to the research laboratory or company that developed them. However, a general workflow for the use of Triamterene-d5 as an internal standard in a pharmacokinetic study can be outlined.

General Workflow for a Pharmacokinetic Study using Triamterene-d5

Caption: General workflow for a pharmacokinetic study of Triamterene using Triamterene-d5 as an internal standard.

Signaling and Metabolic Pathways

The primary mechanism of action of Triamterene is the blockade of the epithelial sodium channel (ENaC). Its metabolism, as previously mentioned, involves hydroxylation and sulfation.

Triamterene's Mechanism of Action and Metabolic Pathway

Caption: Mechanism of action and metabolic pathway of Triamterene.

Conclusion

Stable isotopes of Triamterene, particularly Triamterene-d5, are indispensable tools for modern drug development and clinical research. They provide a safe and highly accurate means to quantify the drug in biological matrices and to study its pharmacokinetic and metabolic profile. While detailed synthesis protocols are often proprietary, the principles of their application are well-established. The continued use of stable isotope-labeled compounds will undoubtedly contribute to a deeper understanding of Triamterene's pharmacology and the development of improved therapeutic strategies.

References

An In-depth Technical Guide to the Isotopic Labeling and Purity of Triamterene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic, Triamterene. This document details the synthetic pathway, experimental protocols for synthesis and purity analysis, and quantitative data regarding its isotopic and chemical purity. Triamterene-d5 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Triamterene in biological matrices by mass spectrometry.[1][2][3]

Isotopic Labeling of Triamterene-d5

The deuterium atoms in Triamterene-d5 are strategically incorporated into the phenyl ring of the molecule. This labeling position is chemically stable and remote from the sites of metabolic modification, making it an ideal internal standard. The IUPAC name for Triamterene-d5 is 6-(phenyl-d5)-2,4,7-pteridinetriamine.[2][4]

Chemical Structure and Labeling Position

The chemical structure of Triamterene and the specific positions of the five deuterium atoms in Triamterene-d5 are illustrated in the diagram below.

Caption: Chemical structure of Triamterene with deuterium labeling on the phenyl ring.

Synthesis of Triamterene-d5

The synthesis of Triamterene-d5 is analogous to the established synthesis of Triamterene, with the key difference being the use of a deuterated starting material. The general synthetic route involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl-d5-cyanide.

Synthetic Pathway

Caption: Synthetic pathway for Triamterene-d5.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzyl-d5 Cyanide

A common method for the preparation of benzyl-d5 cyanide is through the reaction of benzyl-d5 chloride with a cyanide salt.

-

Preparation of Benzyl-d5 Chloride: Benzene-d6 is reacted with a chloromethylating agent (e.g., a mixture of paraformaldehyde and hydrogen chloride, or chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., zinc chloride). The reaction is typically carried out in an inert solvent.

-

Cyanation of Benzyl-d5 Chloride: Benzyl-d5 chloride is then reacted with sodium cyanide or potassium cyanide in a suitable solvent system, such as a mixture of ethanol and water. The reaction mixture is heated under reflux to drive the nucleophilic substitution to completion. The resulting benzyl-d5 cyanide is then purified by distillation under reduced pressure.

Step 2: Synthesis of Triamterene-d5

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, 5-nitroso-2,4,6-triaminopyrimidine and benzyl-d5 cyanide are suspended in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Condensation: A strong base, such as sodium methoxide or sodium ethoxide, is added to the mixture. The reaction is heated to a temperature typically ranging from 100 to 150 °C. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable anti-solvent. The crude Triamterene-d5 is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as DMF/water.

Purity and Characterization

The quality of Triamterene-d5 as an internal standard is critically dependent on its isotopic and chemical purity.

Data Presentation

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ||

| Deuterium Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS) |

| Isotopic Distribution | Mass Spectrometry (MS) | |

| - d5 | Predominant species | |

| - d4 and lower | Minimal | |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Residual Solvents | Conforms to ICH limits | Headspace GC-MS |

| Elemental Impurities | Conforms to ICH limits | ICP-MS |

| Identity | ||

| ¹H-NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C-NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum | Conforms to expected m/z | Mass Spectrometry (MS) |

Experimental Protocols: Purity Analysis

3.2.1. Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of Triamterene-d5.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).

-

Sample Preparation: A dilute solution of Triamterene-d5 is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to detect all isotopologues.

-

Mass Range: A range that encompasses the molecular ions of unlabeled Triamterene and all deuterated species (e.g., m/z 250-265).

-

Resolution: Set to a high value (e.g., > 60,000) to resolve the different isotopologues.

-

-

Data Analysis: The relative abundance of the molecular ion peaks corresponding to the different isotopologues (d0 to d5) is determined. The isotopic purity is calculated based on the percentage of the d5 species relative to the sum of all isotopologues.

3.2.2. Chemical Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine the chemical purity of Triamterene-d5.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: The UV detector is set to a wavelength where Triamterene exhibits strong absorbance, typically around 254 nm or 360 nm.

-

Sample Preparation: A known concentration of Triamterene-d5 is dissolved in the mobile phase or a compatible solvent.

-

Data Analysis: The peak area of Triamterene-d5 is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

3.2.3. Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: The proton NMR spectrum is recorded. The absence or significant reduction in the intensity of the signals corresponding to the phenyl protons confirms the successful deuteration at these positions.

-

¹³C-NMR: The carbon-13 NMR spectrum can provide further confirmation of the overall structure. The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

-

²H-NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

Experimental Workflow

Caption: Workflow for the purity analysis of Triamterene-d5.

Conclusion

The synthesis and rigorous characterization of Triamterene-d5 are essential for its reliable use as an internal standard in regulated bioanalytical studies. The detailed methodologies provided in this guide for its synthesis, isotopic purity determination by HRMS, and chemical purity analysis by HPLC, along with structural confirmation by NMR, ensure a high-quality, well-characterized product suitable for demanding research and drug development applications.

References

- 1. Buy Benzyl-2,3,4,5,6-d5 cyanide | 70026-36-7 [smolecule.com]

- 2. Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Triamterene-d5: Properties, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic Triamterene. This document covers its fundamental physicochemical properties, detailed experimental protocols for its use as an internal standard in bioanalytical assays, and a review of the physiological signaling pathways influenced by its non-labeled counterpart.

Core Physicochemical Properties of Triamterene-d5

Triamterene-d5 is a stable, isotopically labeled form of Triamterene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Triamterene in its reactions and biological activity but is distinguishable by its higher mass. This property makes it an ideal internal standard for quantitative mass spectrometry-based assays.

| Property | Value |

| Molecular Formula | C₁₂H₆D₅N₇ |

| Molecular Weight | 258.3 g/mol |

| CAS Number | 1189922-23-3 |

| Synonyms | 2,4,7-Triamino-6-(phenyl-d5)pteridine, 6-(Phenyl-d5)-2,4,7-pteridinetriamine |

Experimental Protocol: Quantification of Triamterene in Human Plasma using LC-MS/MS with Triamterene-d5 Internal Standard

The use of a stable isotope-labeled internal standard, such as Triamterene-d5, is critical for accurate and precise quantification of Triamterene in complex biological matrices like human plasma. The internal standard is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and quantification.

I. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Triamterene-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

II. Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

III. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Triamterene | m/z 254.1 → 197.1 |

| Triamterene-d5 | m/z 259.1 → 202.1 |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

IV. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Triamterene to Triamterene-d5 against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of Triamterene in the unknown plasma samples by interpolating their peak area ratios onto the calibration curve.

Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

Triamterene exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal nephron and collecting ducts of the kidney. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits.

The primary function of ENaC is the reabsorption of sodium ions (Na⁺) from the tubular fluid back into the circulation. This process is a key component of the body's mechanism for maintaining sodium balance, and consequently, blood volume and pressure. The influx of positively charged sodium ions creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions (K⁺) into the urine.

By blocking ENaC, Triamterene inhibits the reabsorption of Na⁺. This leads to a decrease in the electrochemical gradient that drives K⁺ secretion, resulting in potassium retention, which is why Triamterene is classified as a potassium-sparing diuretic.

Regulation of ENaC by Aldosterone

The activity of the epithelial sodium channel is regulated by the mineralocorticoid hormone, aldosterone. Aldosterone is released from the adrenal cortex in response to signals such as low blood volume or high plasma potassium levels.

Aldosterone binds to the mineralocorticoid receptor (MR) in the cytoplasm of principal cells. The aldosterone-MR complex then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of ENaC subunits and other proteins that enhance ENaC activity, such as serum and glucocorticoid-regulated kinase 1 (SGK1). This leads to an increased number of active ENaC channels in the apical membrane, promoting sodium reabsorption and potassium secretion.

Delving into the Dawn of Triamterene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research that first elucidated the metabolic pathways of Triamterene, a potassium-sparing diuretic. Focusing on the early pioneering studies, this document provides a comprehensive overview of the methodologies employed, quantitative data generated, and the initial understanding of how this complex pteridine derivative is processed in the body.

The Primary Metabolic Pathway of Triamterene

Early research in the 1960s and 1970s established that Triamterene undergoes a two-step metabolic transformation. The primary pathway involves the hydroxylation of the phenyl group at the para-position, followed by conjugation to form a sulfate ester.

The principal metabolite of Triamterene is the sulfate conjugate of hydroxytriamterene.[1] This Phase II metabolite is pharmacologically active. Triamterene is extensively metabolized, with the major pathway being the formation of p-hydroxytriamterene (OH-TA), which is subsequently conjugated with active sulfate to form p-hydroxytriamterene sulfuric acid ester (OH-TA-ester).[1]

Quantitative Analysis of Triamterene and its Metabolites

Pioneering studies, often employing radiolabeled Triamterene, were crucial in quantifying the extent of its metabolism and excretion. Research in rats provided the initial quantitative insights into the fate of the drug.

Table 1: Excretion of ¹⁴C-Triamterene and its Metabolites in Rats (Administered Subcutaneously)

| Excretion Route | % of Administered Radioactivity (72h) | Composition of Excreted Radioactivity | % of Dose |

| Urine | 45% | Unchanged Triamterene | 72-79% |

| Free p-Hydroxytriamterene | 10-15% | ||

| p-Hydroxytriamterene Conjugate | 1-5% | ||

| Unidentified Metabolite | 2% | ||

| Feces | 50% | Unchanged Triamterene | 72-79% |

| Free p-Hydroxytriamterene | 10-15% | ||

| p-Hydroxytriamterene Conjugate | 1-5% | ||

| Unidentified Metabolite | 2% |

Data sourced from a 1975 study by Kau et al.[2]

Later studies in humans further refined the understanding of Triamterene's pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Triamterene and its Sulfate Metabolite in Humans

| Parameter | Triamterene | p-Hydroxytriamterene Sulfate Ester |

| Plasma Half-Life | > 2 hours | - |

| AUC (150 mg dose) | 672.5 ± 160.3 µg/ml x h | 6,672 ± 2,120 µg/ml x h |

| AUC (300 mg dose) | 1,311.3 ± 399.1 µg/ml x h | 11,941 ± 5,005 µg/ml x h |

| % of Dose Excreted Unchanged in Urine (150 mg) | 4.2 ± 1.4% | - |

| % of Dose Excreted as Metabolite in Urine (150 mg) | - | 25.0 ± 4.0% |

| % of Dose Excreted Unchanged in Urine (300 mg) | 3.7 ± 0.6% | - |

| % of Dose Excreted as Metabolite in Urine (300 mg) | - | 17.5 ± 3.5% |

Data from a 1979 study in humans.[1]

Early Experimental Protocols

The identification and quantification of Triamterene and its metabolites in early research relied on a combination of separation and detection techniques. The following sections detail the methodologies as described in foundational studies.

In Vivo Metabolism Studies in Rats

A seminal 1975 study investigated the metabolism of ¹⁴C-labeled Triamterene in rats, laying the groundwork for understanding its biotransformation.

Experimental Workflow for In Vivo Rat Metabolism Study

-

Animal Model: Male Sprague-Dawley rats.

-

Test Substance: ¹⁴C-Triamterene, synthesized and purified.

-

Administration: Subcutaneous injection of a 2 mg/kg dose.

-

Sample Collection: Urine and feces were collected at various intervals up to 72 hours post-administration.

-

Metabolite Separation:

-

Paper Chromatography: A fundamental technique used for the separation of Triamterene and its metabolites.

-

Countercurrent Distribution: Employed for the purification and isolation of metabolites.

-

-

Quantification: The amount of radioactivity in the separated fractions was determined using liquid scintillation counting.

Analytical Methodologies of the Era

The analytical techniques of the 1960s and 1970s were foundational in the study of drug metabolism.

3.2.1. Paper and Thin-Layer Chromatography (TLC)

Paper chromatography and later, TLC, were the primary methods for separating Triamterene from its more polar metabolites. The choice of solvent system was critical for achieving good separation.

-

Stationary Phase: Paper or silica gel-coated plates.

-

Mobile Phase (Solvent System): The selection of solvents depended on the polarity of the compounds to be separated. A mixture of solvents with varying polarities was often used to achieve optimal separation.

-

Detection: The inherent fluorescence of Triamterene and its metabolites when exposed to UV light was a key property exploited for their detection on chromatograms.

3.2.2. Spectrophotometry and Spectrofluorometry

The fluorescent nature of Triamterene allowed for its sensitive detection and quantification in biological fluids.

-

Principle: Triamterene exhibits a strong native fluorescence, which can be measured to determine its concentration.

-

Sample Preparation: Urine samples were often diluted to bring the concentration of Triamterene into the linear range of the assay.

-

Instrumentation: A spectrofluorometer was used to measure the fluorescence intensity at specific excitation and emission wavelengths. For Triamterene, fluorescence detection was typically performed with an excitation wavelength of approximately 365 nm and an emission wavelength of around 437-440 nm.[3]

The Role of the Liver in Triamterene Metabolism

Early in vivo studies pointed towards the liver as the primary site of Triamterene metabolism. Experiments involving bile duct cannulation in rats demonstrated that the major metabolites were secreted in the bile, confirming the liver's central role in the biotransformation of the drug. These findings were later substantiated by in vitro studies using liver microsomal fractions, which are rich in drug-metabolizing enzymes. While early studies did not pinpoint the specific cytochrome P450 isozyme, they laid the groundwork for future research that identified CYP1A2 as the key enzyme responsible for the hydroxylation of Triamterene.

References

- 1. Plasma and urinary levels of triamterene and certain metabolites after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of triamterene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous direct determination of amiloride and triamterene in urine using isopotential fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potassium-Sparing Properties of Triamterene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamterene is a potassium-sparing diuretic that has been in clinical use since 1964 for the management of edema and hypertension.[1] Unlike many other diuretics that lead to potassium loss, a potentially dangerous side effect, triamterene helps the body retain this crucial electrolyte. This guide provides a comprehensive technical overview of the core mechanisms underlying triamterene's potassium-sparing effects, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Epithelial Sodium Channel (ENaC)

The primary mechanism of action of triamterene is the blockade of the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.[1][2] ENaC is a key player in sodium reabsorption and, consequently, water retention.[1]

In the principal cells of these nephron segments, sodium ions are reabsorbed from the tubular fluid into the cell through ENaC, driven by a favorable electrochemical gradient. This influx of positive charge depolarizes the apical membrane, creating a lumen-negative transepithelial potential difference. This electrical gradient, in turn, drives the secretion of potassium ions from the cell into the tubular fluid through the renal outer medullary potassium channel (ROMK), leading to urinary potassium loss.

Triamterene, by blocking ENaC, inhibits the reabsorption of sodium. This action has two major consequences:

-

Diuresis and Natriuresis: By preventing sodium from entering the principal cells, triamterene increases the concentration of sodium in the tubular fluid, leading to the osmotic excretion of water and a diuretic effect.

-

Potassium-Sparing Effect: The inhibition of sodium influx reduces the depolarization of the apical membrane, thereby diminishing the electrical driving force for potassium secretion. This results in the retention of potassium in the body.

It is important to note that triamterene's action is independent of aldosterone, a hormone that also regulates sodium and potassium balance by increasing the expression and activity of ENaC.[3] While spironolactone, another potassium-sparing diuretic, acts as a direct antagonist of the aldosterone receptor, triamterene directly blocks the ENaC protein itself.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of triamterene.

Table 1: Pharmacokinetic Properties of Triamterene and its Active Metabolite

| Parameter | Triamterene | Hydroxytriamterene Sulfate Ester (Active Metabolite) | Reference(s) |

| Bioavailability | 52% | - | |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | |

| Terminal Half-life | ~4.3 hours | ~3.1 hours | |

| Protein Binding | ~67% | ~90% | |

| Metabolism | Primarily hepatic hydroxylation via CYP1A2 | - | |

| Elimination | Renal excretion of metabolites | Renal excretion |

Table 2: Inhibition of Epithelial Sodium Channel (ENaC) by Triamterene

| Parameter | Value | Conditions | Reference(s) |

| IC50 | 5 µM | Rat ENaC expressed in Xenopus oocytes, pH 7.5, -90 mV | |

| IC50 | 10 µM | Rat ENaC expressed in Xenopus oocytes, pH 7.5, -40 mV | |

| IC50 | 1 µM | Rat ENaC expressed in Xenopus oocytes, pH 6.5 | |

| IC50 | 17 µM | Rat ENaC expressed in Xenopus oocytes, pH 8.5 |

Table 3: Effects of Triamterene on Urinary Ion Excretion (Clinical Data)

| Dosage | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion | Patient Population | Reference(s) |

| 50 mg/day (with furosemide 40 mg/day) | Augmented natriuretic effect of furosemide | Decreased | Patients with hepatic cirrhosis | |

| 100 mg/day (with furosemide 40 mg/day) | Augmented natriuretic effect of furosemide | Decreased | Patients with hepatic cirrhosis | |

| 25 mg (with methyclothiazide 2 mg) | - | Prevented thiazide-induced magnesuria | Normal volunteers |

Experimental Protocols

In Vitro Assessment of ENaC Inhibition: The Ussing Chamber Technique

The Ussing chamber is a classic ex vivo technique used to measure ion transport across epithelial tissues.

Objective: To determine the effect of triamterene on sodium transport across a monolayer of renal epithelial cells.

Methodology:

-

Cell Culture: Grow a confluent monolayer of renal epithelial cells (e.g., mpkCCD cells) on a permeable support (e.g., Transwell® inserts).

-

Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Buffer and Gassing: Fill both compartments with an appropriate physiological buffer (e.g., Krebs-Ringer bicarbonate buffer), maintain at 37°C, and continuously gas with 95% O2/5% CO2.

-

Electrophysiological Measurements:

-

Measure the transepithelial potential difference (PD) and the short-circuit current (Isc) using Ag/AgCl electrodes and a voltage-clamp amplifier. The Isc represents the net movement of ions across the epithelium.

-

-

Experimental Procedure:

-

After a stable baseline Isc is established, add triamterene to the apical compartment in increasing concentrations.

-

Record the change in Isc after each addition. A decrease in Isc indicates inhibition of sodium transport.

-

At the end of the experiment, add a known ENaC blocker, such as amiloride, to the apical solution to determine the maximal ENaC-mediated current.

-

-

Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc at each triamterene concentration to determine the IC50 value.

In Vitro Assessment of ENaC Activity: The Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

Objective: To characterize the blocking kinetics of triamterene on individual ENaC channels.

Methodology:

-

Cell Preparation: Use a cell line expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) or freshly isolated renal tubules.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill with an appropriate intracellular solution.

-

Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Recording Configuration:

-

Cell-attached mode: Record the activity of single ENaC channels within the patched membrane area.

-

Whole-cell mode: Rupture the membrane patch to gain electrical access to the entire cell and record the macroscopic ENaC current.

-

-

Experimental Procedure:

-

Establish a baseline recording of ENaC activity.

-

Perfuse the cell with a solution containing triamterene at various concentrations.

-

Record the changes in single-channel open probability, open and closed times, and/or the whole-cell current amplitude.

-

-

Data Analysis: Analyze the recordings to determine the mechanism of block (e.g., open channel block, closed channel block), the binding and unbinding rates, and the voltage dependency of the block.

In Vivo Assessment of Diuretic and Potassium-Sparing Activity: The Lipschitz Test

The Lipschitz test is a standard preclinical method for evaluating the diuretic activity of a compound in rats.

Objective: To assess the diuretic and potassium-sparing effects of triamterene in a rodent model.

Methodology:

-

Animal Preparation: Use male Wistar rats (100-200 g) and fast them overnight with free access to water.

-

Grouping: Divide the animals into groups (n=3-6 per group):

-

Control group (vehicle)

-

Standard diuretic group (e.g., furosemide)

-

Triamterene group (various doses)

-

-

Dosing: Administer the test compounds or vehicle orally.

-

Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours and a 24-hour collection).

-

Sample Analysis:

-

Measure the total volume of urine excreted.

-

Determine the concentration of sodium and potassium in the urine using flame photometry.

-

-

Data Analysis:

-

Calculate the "Lipschitz value" by dividing the urine excretion in the test group by the excretion in a standard urea-treated group (a historical standard). A value ≥ 1 indicates a positive diuretic effect, and ≥ 2 suggests a potent diuretic.

-

Calculate the total sodium and potassium excretion for each group.

-

Determine the Na+/K+ ratio in the urine. A higher ratio indicates a potassium-sparing effect.

-

Mandatory Visualizations

Caption: Signaling pathway of ion transport in a renal principal cell and the mechanism of action of Triamterene.

Caption: Experimental workflow for assessing the diuretic and potassium-sparing properties of Triamterene.

Conclusion

Triamterene's potassium-sparing property is a direct consequence of its ability to block the epithelial sodium channel (ENaC) in the distal nephron. This targeted mechanism effectively uncouples sodium reabsorption from potassium secretion, leading to a mild diuretic and natriuretic effect while conserving potassium. The quantitative data on its pharmacokinetics and ENaC inhibitory activity, combined with established preclinical and in vitro experimental protocols, provide a robust framework for its continued study and for the development of novel diuretic agents with improved therapeutic profiles. Understanding the intricate details of its mechanism of action is crucial for optimizing its clinical use and for advancing the field of renal pharmacology.

References

A Technical Guide to Triamterene-d5 for Research and Development

This document provides a comprehensive technical overview of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic Triamterene. Intended for researchers, scientists, and drug development professionals, this guide covers the compound's properties, mechanism of action, and, most critically, its application as an internal standard in bioanalytical assays.

Chemical and Physical Properties

Triamterene-d5 is a stable isotope-labeled version of Triamterene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug.[1][2][3] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Triamterene-d5

| Property | Value |

| Chemical Name | 6-(Phenyl-d5)-2,4,7-pteridinetriamine[3] |

| Synonyms | 2,4,7-Triamino-6-(phenyl-d5)pteridine, Dyrenium-d5[3] |

| CAS Number | 1189922-23-3 |

| Molecular Formula | C₁₂H₆D₅N₇ |

| Molecular Weight | ~258.3 g/mol |

| Appearance | Yellow to Dark Yellow Solid |

| Purity | >95% (HPLC) |

| Isotopic Enrichment | >95% |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Conditions | -20°C |

Mechanism of Action of the Parent Compound: Triamterene

To understand the research applications of Triamterene-d5, it is essential to understand the biological role of Triamterene. Triamterene is a potassium-sparing diuretic that acts on the kidneys. Its primary site of action is the late distal convoluted tubule and the collecting duct of the nephron.

Triamterene directly blocks the epithelial sodium channel (ENaC) on the luminal side of the renal tubule cells. These channels are responsible for the reabsorption of sodium ions from the tubular fluid back into the body. By inhibiting ENaC, Triamterene prevents sodium reabsorption, which in turn leads to a mild increase in sodium and water excretion (diuresis). Crucially, this action is independent of aldosterone and reduces the concurrent excretion of potassium, thereby "sparing" potassium from being lost in the urine.

Application in Research and Development

The primary application of Triamterene-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Triamterene in biological matrices. In pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, accurate measurement of drug concentration over time is paramount.

Using a SIL-IS is the gold standard in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because Triamterene-d5 is chemically identical to Triamterene, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known concentration of Triamterene-d5 to each sample, any variability during sample preparation, injection, and ionization can be normalized, leading to highly accurate and precise quantification of Triamterene.

References

Quantitative Analysis of Triamterene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

References

Protocol for the Quantification of Triamterene in Human Plasma using Triamterene-d5 as an Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Accurate quantification of triamterene in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of triamterene in human plasma samples using a stable isotope-labeled internal standard, Triamterene-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Triamterene-d5 is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative performance characteristics of an LC-MS/MS method for the analysis of triamterene using Triamterene-d5 as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Triamterene | Triamterene-d5 (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 254.0 | 259.1 |

| Product Ion (m/z) | 237.1 | 242.2 |

Data sourced from a validated LC-MS/MS method for the simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma.[2]

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 200 ng/mL |

| Mean Recovery (Triamterene) | 97.17% - 99.74% |

| Precision (RSD%) | < 2.73% |

| Accuracy | Within ±15% of nominal concentration |

Quantitative data is based on a validated bioanalytical method.[2] The recovery and precision values are for triamterene, and similar performance is expected for the deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

-

Triamterene reference standard

-

Triamterene-d5 internal standard[1]

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triamterene and Triamterene-d5 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Triamterene primary stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Triamterene-d5 primary stock solution with methanol:water (1:1, v/v) to obtain a working solution of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting triamterene from plasma samples.[3]

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To each 100 µL of plasma sample in the respective tubes, add 20 µL of the Triamterene-d5 internal standard working solution (100 ng/mL).

-

For calibration standards and quality control samples, spike with the appropriate Triamterene working standard solutions. For blank samples, add 20 µL of methanol:water (1:1, v/v).

-

Vortex each tube for 30 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus RRHD C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Triamterene: 254.0 → 237.1 m/z

-

Triamterene-d5: 259.1 → 242.2 m/z

-

-

5. Data Analysis

-

Integrate the peak areas for both triamterene and triamterene-d5.

-

Calculate the peak area ratio of triamterene to triamterene-d5.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

-

Determine the concentration of triamterene in the quality control and unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Triamterene in plasma.

Caption: Metabolic pathway of Triamterene.

References

Application of Triamterene-d5 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Triamterene-d5 as an internal standard in pharmacokinetic (PK) studies of triamterene. The use of a stable isotope-labeled internal standard like Triamterene-d5 is critical for achieving accurate and precise quantification of triamterene in biological matrices, a cornerstone of robust pharmacokinetic analysis.

Introduction

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1] Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of triamterene, informing dosing regimens and ensuring therapeutic efficacy and safety. The gold standard for quantitative bioanalysis in these studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of LC-MS/MS data heavily depend on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.

Triamterene-d5, a deuterated analog of triamterene, is the ideal internal standard for this purpose. Its physicochemical properties are nearly identical to triamterene, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise quantification.

Key Applications

The primary application of Triamterene-d5 is as an internal standard for the quantitative determination of triamterene in biological samples (e.g., plasma, urine) using LC-MS/MS. This is crucial for:

-

Pharmacokinetic studies: Characterizing the time course of triamterene concentration in the body.

-

Bioequivalence studies: Comparing the pharmacokinetics of a generic drug product to a reference product.[2][3]

-

Drug-drug interaction studies: Assessing the effect of co-administered drugs on the pharmacokinetics of triamterene.

-

Therapeutic drug monitoring: Optimizing patient dosing by maintaining drug concentrations within a therapeutic window.

Experimental Protocols

This section details a representative experimental protocol for the quantification of triamterene in human plasma using Triamterene-d5 as an internal standard, based on established LC-MS/MS methods.[2]

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and rapid protein precipitation method to extract triamterene and Triamterene-d5 from human plasma.

Materials:

-

Human plasma samples

-

Triamterene-d5 internal standard stock solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Triamterene-d5 internal standard working solution.

-

Vortex the sample for 10 seconds to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 μm)[2] |

| Mobile Phase | Isocratic elution with 0.1% formic acid in water and a mixture of 0.1% formic acid:methanol:acetonitrile (5:4:1) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.2 minutes |

Mass Spectrometric Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Triamterene | 254.0 | 237.1 |

| Triamterene-d5 (IS) | 259.1 | 242.2 |

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Typical Range |

| Linearity Range | 0.5–200 ng/mL for Triamterene in human plasma |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy and Precision | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Assessed under various storage and handling conditions |

Data Presentation

The use of Triamterene-d5 allows for the generation of high-quality pharmacokinetic data. Below is a summary of typical pharmacokinetic parameters for triamterene obtained from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Triamterene in Healthy Volunteers

| Parameter | Route of Administration | Dose | Value |

| Cmax (Maximum Concentration) | Oral | 50 mg | 26.4 ± 17.7 ng/mL |

| Tmax (Time to Cmax) | Oral | 50 mg | 1.5 hours |

| AUC (Area Under the Curve) | Oral | Single Dose | ~148.7 ng*hr/mL |

| Terminal Half-life (t½) | Intravenous | 10 mg | 255 ± 42 minutes |

| Oral Bioavailability | - | - | 52% |

Data compiled from multiple sources.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study workflow utilizing Triamterene-d5.

Caption: Experimental workflow for a pharmacokinetic study of triamterene.

Mechanism of Action of Triamterene

Triamterene exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.

Caption: Simplified diagram of Triamterene's mechanism of action.

Conclusion

Triamterene-d5 is an indispensable tool for the accurate and precise quantification of triamterene in pharmacokinetic research. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the reliability and robustness of the data generated. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for the Use of Triamterene-d5 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Triamterene-d5 as an internal standard in bioequivalence studies of Triamterene. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Triamterene-d5, being chemically identical to Triamterene but with a different mass, co-elutes with the analyte, effectively compensating for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method[1].

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Bioequivalence studies are crucial for generic drug development to demonstrate that the generic product performs in the same manner as the reference listed drug. Accurate and reliable analytical methods are the cornerstone of these studies.

Bioanalytical Method Using Triamterene-d5

A validated, sensitive, and specific LC-MS/MS method is presented for the quantification of Triamterene in human plasma using Triamterene-d5 as the internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 μm)[2] |

| Mobile Phase | 0.1% formic acid:methanol:acetonitrile (5:4:1) and 0.1% formic acid in water[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transitions | |

| Triamterene | m/z 254.0 → 237.1 |

| Triamterene-d5 | m/z 259.1 → 242.2 |

Experimental Protocol: Plasma Sample Analysis

1. Preparation of Stock and Working Solutions:

-

Triamterene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triamterene reference standard in methanol.

-

Triamterene-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triamterene-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Triamterene stock solution in a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Triamterene-d5 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Triamterene working solutions to achieve a concentration range of 0.5–200 ng/mL.

-

Prepare at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Data Presentation: Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and presents example data for a validated method.

Table 2: Method Validation - Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 10.1 | 93.7 - 109.5 | ≤ 15 | 85 - 115 |

| LQC | 1.5 | ≤ 5.3 | 98.8 - 111.6 | ≤ 15 | 85 - 115 |

| MQC | 100 | ≤ 5.3 | 98.8 - 111.6 | ≤ 15 | 85 - 115 |

| HQC | 160 | ≤ 5.3 | 98.8 - 111.6 | ≤ 15 | 85 - 115 |

| Data derived from a representative study. Acceptance criteria as per FDA/EMA guidelines. |

Bioequivalence Study Protocol

A typical bioequivalence study for a Triamterene-containing product would follow a single-dose, two-treatment, two-period crossover design under fasting conditions.

Experimental Protocol: Bioequivalence Study

1. Study Design:

-

Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover study.

-

Population: Healthy male and non-pregnant, non-lactating female volunteers.

-

Treatments:

-

Test Product: Generic Triamterene formulation.

-

Reference Product: Reference Listed Drug (RLD).

-

-

Washout Period: A sufficient washout period (at least 5 half-lives of Triamterene) between the two periods.

2. Study Conduct:

-

Screening: Screen volunteers based on inclusion and exclusion criteria.

-

Dosing: After an overnight fast, subjects will receive a single oral dose of either the test or reference product with a specified volume of water.

-

Blood Sampling: Collect serial blood samples in labeled tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -20°C or below until analysis.

-

Bioanalysis: Analyze the plasma samples for Triamterene concentration using the validated LC-MS/MS method with Triamterene-d5 as the internal standard.

3. Pharmacokinetic and Statistical Analysis:

-

Calculate the following pharmacokinetic parameters for Triamterene for each subject:

-

AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time to reach Cmax.

-

-

Perform statistical analysis on the log-transformed AUC and Cmax data.

-

The 90% confidence interval for the ratio of the geometric means (Test/Reference) for AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.

Data Presentation: Example Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of Triamterene (Mean ± SD)

| Parameter | Test Product | Reference Product |

| Cmax (ng/mL) | 150.5 ± 45.2 | 155.8 ± 48.9 |

| AUC0-t (ng·h/mL) | 750.3 ± 210.6 | 765.1 ± 225.4 |

| AUC0-∞ (ng·h/mL) | 780.9 ± 230.1 | 795.4 ± 240.8 |